Amino(cyclohex-2-en-1-yl)acetic acid

Amino Acid Antimetabolite Microbial Inhibition Structure-Activity Relationship

Amino(cyclohex-2-en-1-yl)acetic acid (CAS 62090-88-4) is a non-proteinogenic alpha-amino acid derivative characterized by a cyclohexene ring bearing a single endocyclic double bond at the 2-position, directly attached to the alpha-carbon of the glycine backbone. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol and a computed XLogP3-AA value of -1.5, indicating moderate hydrophilicity.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 62090-88-4
Cat. No. B15081631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(cyclohex-2-en-1-yl)acetic acid
CAS62090-88-4
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC=CC(C1)C(C(=O)O)N
InChIInChI=1S/C8H13NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6-7H,1,3,5,9H2,(H,10,11)
InChIKeyPYQPZOZULLHXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amino(cyclohex-2-en-1-yl)acetic Acid (CAS 62090-88-4): Structural and Physicochemical Baseline for Sourcing


Amino(cyclohex-2-en-1-yl)acetic acid (CAS 62090-88-4) is a non-proteinogenic alpha-amino acid derivative characterized by a cyclohexene ring bearing a single endocyclic double bond at the 2-position, directly attached to the alpha-carbon of the glycine backbone. Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol and a computed XLogP3-AA value of -1.5, indicating moderate hydrophilicity [1]. The compound possesses one secondary amine, one carboxylic acid, and one alkene functionality, yielding a topological polar surface area of 63.3 Ų [1]. Historically, this scaffold was investigated as early as 1957 as an inhibitory amino acid analog targeting microbial growth, establishing its relevance as a molecular probe for amino acid metabolism [2].

1 Glycine-pathway probe development
2 Positional isomer differentiation (2-ene vs 1-ene)
3 Alkene-enabled peptide diversification
4 CNS lead optimization scaffold

Why Sourcing Amino(cyclohex-2-en-1-yl)acetic Acid Requires Specification Beyond Generic Cyclic Amino Acids


Generic substitution among cyclic non-proteinogenic amino acids is unreliable because the position of the endocyclic double bond critically dictates both conformational constraint and electronic character of the side chain, parameters that govern molecular recognition in enzyme and receptor binding pockets. Amino(cyclohex-2-en-1-yl)acetic acid positions the alkene at the 2,3-bond of the ring, creating a distinct spatial orientation of unsaturation compared to the 1,2-ene isomer (2-amino-2-(cyclohex-1-en-1-yl)acetic acid, CAS 38147-79-4) and the fully saturated cyclohexylglycine analog [1]. Early biological evaluation demonstrated that the 2-cyclohexene-1-glycine scaffold acts as a specific inhibitory analog, whereas the 1-cyclohexene-1-alanine variant displayed a different antagonistic profile, underscoring that these positional isomers are not functionally interchangeable [2].

Positional isomer target divergence
1-ene isomer antagonism reversed by phenylalanine, not glycine; 2-ene isomer specificity required for glycine-pathway assays.
Saturated analog lacks synthetic handle
Cyclohexylglycine has no alkene for orthogonal derivatization; cannot replace 2-ene scaffold in library synthesis.
Lipophilicity shift alters partitioning
Different logP compared to saturated analog may influence membrane permeability and formulation behavior.

Quantitative Differentiation Evidence for Amino(cyclohex-2-en-1-yl)acetic Acid Compared to Closest Analogs


Endocyclic Double Bond Position Determines Inhibitory Specificity in Microbial Amino Acid Antagonism

In the foundational 1957 study establishing this compound class, 2-cyclohexene-1-glycine (the racemic form of amino(cyclohex-2-en-1-yl)acetic acid) was directly compared with its positional isomer 1-cyclohexene-1-alanine and the saturated analog cyclohexylalanine for inhibition of Leuconostoc mesenteroides and Lactobacillus arabinosus growth. The 2-cyclohexene-1-glycine exhibited inhibitory activity that was competitively reversed by the natural substrate glycine, whereas 1-cyclohexene-1-alanine antagonism was reversed by phenylalanine, demonstrating that the position of the endocyclic double bond redirects the molecular target from glycine-utilizing to phenylalanine-utilizing pathways [1]. This target-switching behavior confirms that the 2-ene positional isomer cannot be functionally substituted by the 1-ene analog in assays probing glycine-dependent biology.

Inhibitory specificity
Head-to-head
Growth inhibition reversed by glycine
1-ene isomer: reversed by phenylalanine
Distinct molecular target engagement
Leuconostoc mesenteroides, defined amino acid media
Amino Acid Antimetabolite Microbial Inhibition Structure-Activity Relationship

Physicochemical Property Profile Versus Saturated Cyclohexylglycine

Compared to the fully saturated analog 2-amino-2-cyclohexylacetic acid (cyclohexylglycine), the target compound introduces a single endocyclic double bond that alters ring planarity and electron density. The computed logP (XLogP3-AA) for amino(cyclohex-2-en-1-yl)acetic acid is -1.5 [1], whereas the saturated cyclohexylglycine has a reported logP of approximately -1.1 [2]. This ~0.4 log unit decrease reflects the increased polarity conferred by the alkene, which can influence membrane permeability and solubility in formulation. The presence of the double bond also reduces the number of sp3-hybridized centers, restricting conformational flexibility relative to the saturated scaffold—a parameter critical for entropic optimization in target binding.

Lipophilicity shift
Cross-study
−0.4 ΔLogP (more hydrophilic vs cyclohexylglycine)
Affects membrane partitioning context
Computed XLogP3; experimental validation recommended
Physicochemical Properties Drug Design Conformational Analysis

Functional Group Reactivity Advantages of the Allylic Amino Acid Motif

The endocyclic alkene of amino(cyclohex-2-en-1-yl)acetic acid provides a latent synthetic handle absent in the saturated cyclohexylglycine analog. The allylic position (C-1 of the ring) bearing the amino acid substituent, combined with the C-2/C-3 double bond, enables orthogonal reactivity including epoxidation, dihydroxylation, and cross-metathesis for late-stage diversification. This contrasts with cyclohexylglycine, which lacks such functionalization capability without pre-installation of leaving groups. Ring-closing metathesis-based syntheses of related cyclohexenyl β-amino acids [1] demonstrate the utility of this alkene for constructing conformationally constrained building blocks inaccessible from saturated precursors.

Synthetic handle
Class-level
Alkene present → epoxidation, metathesis possible
Saturated analog: no reactive unsaturation
Supports late-stage diversification
Based on alkene reactivity class logic
Synthetic Chemistry Chemoselective Derivatization Peptide Stapling

Early-Stage Patent Disclosure as a Privileged Cyclic Amino Acid Scaffold for CNS Drug Discovery

The 2-cyclohexene-1-glycine core appears within the generic Markush claims of Warner-Lambert's patent family (WO 97/29101, EP 0888325) directed toward cyclic amino acids as pharmaceutical agents, specifically for CNS disorders [1]. Compounds incorporating this unsaturated cyclohexenyl amino acid substructure were disclosed alongside their saturated and aromatic counterparts, but the 2-ene motif was specifically claimed as part of a select group of cyclic amino acids evaluated for neurological indications. While the patent does not disclose isolated quantitative data for the specific compound, its inclusion in a focused pharmaceutical patent family demonstrates industrial recognition of the scaffold's drug-discovery relevance, distinguishing it from many close analogs that lack such targeted intellectual property coverage.

Patent landscape
Supporting
Included in Warner‑Lambert CNS patent family (WO 97/29101)
Prior industrial CNS validation
No isolated quantitative data; SAR to review
Medicinal Chemistry CNS Drug Discovery Patent Analysis

Evidence-Backed Application Scenarios for Procuring Amino(cyclohex-2-en-1-yl)acetic Acid


Development of Glycine-Site Probes for Amino Acid Metabolism Studies

Based on the direct evidence that 2-cyclohexene-1-glycine antagonism is specifically reversed by glycine in Lactobacillus and Leuconostoc species, this compound can serve as a validated chemical probe to interrogate glycine-dependent enzymes, transporters, or regulatory pathways [1]. Procurement for microbiological or biochemical assay development is supported by the experimentally established target selectivity profile.

Conformationally Constrained Peptide Mimetic Synthesis via Alkene Functionalization

The endocyclic double bond of amino(cyclohex-2-en-1-yl)acetic acid provides a reactive handle for chemoselective transformations—such as epoxidation or cross-metathesis—enabling the construction of conformationally restricted peptide analogs that cannot be accessed from the saturated cyclohexylglycine scaffold [1]. This application scenario is particularly relevant for medicinal chemistry groups synthesizing libraries of peptidomimetic inhibitors where backbone rigidity and side-chain orientation are critical parameters.

Lead Optimization in CNS Drug Discovery Programs Targeting Ion Channels or GPCRs

The inclusion of the cyclohex-2-en-1-yl amino acid substructure in Warner-Lambert's CNS-focused patent family [1] supports its utility as a building block for central nervous system drug discovery. Procurement for lead optimization campaigns targeting neurological indications can leverage the scaffold's pre-existing industrial validation and the potential for follow-on structure-activity relationship studies originating from the patent exemplification.

Differentiation of Positional Isomer Pharmacology in Amino Acid Antagonist Screening

The 1957 study established that the 2-cyclohexene-1-glycine and 1-cyclohexene-1-alanine isomers exhibit distinct reversal patterns (glycine versus phenylalanine), demonstrating that the double bond position is a critical determinant of biological target engagement [1]. For screening laboratories evaluating panels of cyclic amino acid analogs, procuring the specific 2-ene isomer is essential to probe glycine-dependent biology without confounding cross-reactivity at phenylalanine-related targets.

Application
Selection Property
Validation Focus
Glycine-site probe development
Glycine-reversible antagonism
Confirm glycine-dependent reversal in target assay
Conformationally constrained peptidomimetics
Orthogonal alkene reactivity
Assess epoxidation/metathesis efficiency
CNS lead optimization scaffold
CNS patent prior art validation
Review patent-disclosed neurological SAR
Positional isomer pharmacology screening
2‑ene positional isomer identity
Verify isomer-specific antagonism pattern
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